molecular formula C11H14ClN5O B1428178 N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride CAS No. 1401426-02-5

N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride

Cat. No. B1428178
M. Wt: 267.71 g/mol
InChI Key: IPIPONIBOPJLDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

NATBH is synthesized by heating benzoyl chloride, 5-[2-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylic acid. More detailed synthesis methods are not available in the search results.


Molecular Structure Analysis

The molecular formula of NATBH is C11H14ClN5O . The average mass is 267.715 Da and the monoisotopic mass is 267.088684 Da .


Physical And Chemical Properties Analysis

NATBH is a white crystalline compound. The InChI code is 1S/C9H12N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives have been extensively studied for their pharmacological significance, showcasing a broad spectrum of biological activities. The interest in these compounds arises from their structural versatility, which allows for the development of novel drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This interest also extends to treating several neglected diseases, highlighting the compounds' potential in addressing emerging health challenges (Ferreira et al., 2013).

Synthesis and Applications

The synthesis of triazole derivatives, including methods involving 1,2,3- and 1,2,4-triazoles, plays a critical role in the development of compounds for various applications. These methods facilitate the creation of molecules with significant biological activity, including those with potential antitumor, antimicrobial, and antifungal properties. The diverse synthetic routes reviewed indicate the ongoing interest and potential for new biologically active triazole-based compounds (Kaushik et al., 2019).

Biological Activities

The biological features of 1,2,4-triazole derivatives have been a subject of extensive study, showing a wide range of activities such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. These activities underscore the therapeutic potential of triazole derivatives in drug discovery and the development of new treatments for various diseases (Ohloblina, 2022).

Chemical Modeling and Systematization

Efforts in chemical modeling and systematization have been directed towards understanding and expanding the utility of 1,2,4-triazole derivatives. By synthesizing and evaluating these compounds across different biological targets, researchers aim to uncover new prototypes for addressing both existing and emerging health challenges. This endeavor is critical for developing new drugs against resistant bacteria and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).

Safety And Hazards

While specific safety and hazard information for NATBH is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, avoiding dust formation, and not releasing the compound into the environment .

properties

IUPAC Name

N-[5-(2-aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O.ClH/c12-7-6-9-13-11(16-15-9)14-10(17)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H2,13,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIPONIBOPJLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
Reactant of Route 2
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
Reactant of Route 3
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
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N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
Reactant of Route 5
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
Reactant of Route 6
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N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride

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